N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a carboxamide group via a 3-(pyridin-2-yloxy)benzyl moiety. The benzothiadiazole unit, characterized by a fused benzene-thiadiazole ring system, imparts distinct electronic properties due to sulfur’s electronegativity and polarizability. The pyridinyloxy-benzyl linker enhances solubility and modulates steric interactions, while the carboxamide group facilitates hydrogen bonding, critical for biological interactions or material applications. This compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., esters or chlorides) and amines, as seen in analogous systems .
Properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-19(14-7-8-16-17(11-14)23-26-22-16)21-12-13-4-3-5-15(10-13)25-18-6-1-2-9-20-18/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKNMSDANGZCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Pyridin-2-yloxybenzyl Intermediate: This step involves the reaction of 2-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate to form the pyridin-2-yloxybenzyl intermediate.
Synthesis of Benzo[c][1,2,5]thiadiazole-5-carboxylic Acid: This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the pyridin-2-yloxybenzyl intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature and solvent choice, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Benzo[c][1,2,5]oxadiazole Carboxamides
Replacing sulfur in the thiadiazole core with oxygen yields benzo[c][1,2,5]oxadiazole analogs. Key differences include:
- Electronic Properties: Sulfur in thiadiazole increases electron-withdrawing effects compared to oxadiazole, altering redox potentials and charge transport in materials science applications .
- Biological Activity : Oxadiazole-based carboxamides (e.g., compound 16 in ) exhibit inhibitory activity against human neutrophil elastase (HNE), but thiadiazole analogs may show enhanced metabolic stability due to sulfur’s resistance to oxidative degradation .
- Solubility : Oxadiazoles generally have lower lipophilicity than thiadiazoles, affecting formulation strategies. For instance, oxadiazole inhibitors in required microemulsion formulations for solubility, whereas thiadiazoles might exhibit better intrinsic solubility in organic phases .
Comparison with Thiazole Carboxamides
Thiazole derivatives (e.g., ) share a five-membered ring with one sulfur and one nitrogen atom. Contrasts include:
- Ring Strain and Aromaticity : Thiazoles are less aromatic than benzothiadiazoles, reducing π-π stacking interactions in polymers or biological targets.
- Synthesis : Thiazole carboxamides are synthesized via cyclization of nitriles and bromoacetoacetate esters, whereas benzothiadiazoles require multi-step coupling and hydrolysis .
Comparison with Benzo[c][1,2,5]thiadiazole Sulfonamides
EG00229 (), a sulfonamide derivative, highlights the impact of functional groups:
- Acidity : Sulfonamides (pKa ~10) are more acidic than carboxamides (pKa ~17), influencing ionization states and membrane permeability .
Comparison with Triazole/Thiazole-Acetamide Hybrids
Compounds in feature triazole-thiazole-acetamide scaffolds. Key distinctions:
- Docking Profiles : Thiazole-triazole analogs in showed variable binding modes in docking studies, suggesting that the benzothiadiazole core may offer unique steric complementarity .
Biological Activity
N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring and a pyridine moiety, which are known to enhance biological activity. The molecular formula is , with a molecular weight of 356.40 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles, including this compound, exhibit promising anticancer properties. The mechanisms of action include:
- Inhibition of Lipoxygenase (LOX) : LOX enzymes play a critical role in tumorigenesis. Compounds with thiadiazole structures have shown inhibitory effects against 15-lipoxygenase-1 (15-LOX-1), which is implicated in various cancers such as colorectal and pancreatic cancer. In vitro assays using cell lines like PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) revealed that these compounds can induce cytotoxicity comparable to established chemotherapeutics like doxorubicin .
- Induction of Apoptosis : The compound has been observed to promote apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Lipoxygenase Inhibition : The activity against lipoxygenase enzymes suggests potential for developing anti-inflammatory and anticancer agents. In particular, methoxylated derivatives have shown enhanced enzyme inhibition, indicating structural modifications can significantly influence biological activity .
Study 1: Synthesis and Evaluation
A study focused on synthesizing various thiadiazole derivatives demonstrated that compounds similar to this compound exhibited varying degrees of cytotoxicity. The MTT assay indicated that certain derivatives had IC50 values in the micromolar range against PC3 cells, highlighting their potential as therapeutic agents .
Study 2: Mechanistic Insights
Another research effort explored the mechanisms behind the anticancer activity of thiadiazole derivatives. The study found that these compounds could effectively inhibit cell proliferation by targeting multiple pathways associated with cancer cell survival and proliferation. Specifically, the inhibition of 15-LOX was identified as a crucial mechanism contributing to their anticancer effects .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₂S |
| Molecular Weight | 356.40 g/mol |
| Anticancer Activity | Yes |
| Enzyme Inhibition | 15-lipoxygenase |
| Cell Lines Tested | PC3, HT29, SKNMC |
| IC50 Values | Micromolar range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
